N-[(E)-1-(5-methylfuran-2-yl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide
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Overview
Description
N-[(E)-1-(5-methylfuran-2-yl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide is a complex organic compound that features a furan ring, a benzamide group, and an enamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(5-methylfuran-2-yl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide typically involves a multi-step process:
Formation of the Enamine Intermediate: The initial step involves the reaction of 5-methylfuran-2-carbaldehyde with an appropriate amine under acidic conditions to form the enamine intermediate.
Aldol Condensation: The enamine intermediate then undergoes aldol condensation with benzaldehyde in the presence of a base such as sodium hydroxide to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(5-methylfuran-2-yl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The enamine structure can be reduced to form the corresponding amine.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
N-[(E)-1-(5-methylfuran-2-yl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand its interactions with biological targets and its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of N-[(E)-1-(5-methylfuran-2-yl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide involves its interaction with specific molecular targets. The enamine structure allows it to act as a nucleophile, interacting with electrophilic sites on proteins or enzymes. This interaction can modulate the activity of these biological targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[(E)-1-(5-methylfuran-2-yl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide: shares similarities with other enamine-containing compounds and benzamide derivatives.
Furan Derivatives: Compounds such as 5-methylfuran-2-carbaldehyde and furan-2,5-dione.
Benzamide Derivatives: Compounds such as N-phenylbenzamide and N-methylbenzamide.
Uniqueness
The uniqueness of this compound lies in its combination of a furan ring, an enamine structure, and a benzamide group
Properties
IUPAC Name |
N-[(E)-1-(5-methylfuran-2-yl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-3-11-19-18(22)16(12-15-10-9-13(2)23-15)20-17(21)14-7-5-4-6-8-14/h3-10,12H,1,11H2,2H3,(H,19,22)(H,20,21)/b16-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCAYIFROXZXEN-FOWTUZBSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C(C(=O)NCC=C)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C(\C(=O)NCC=C)/NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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